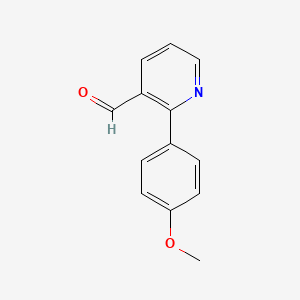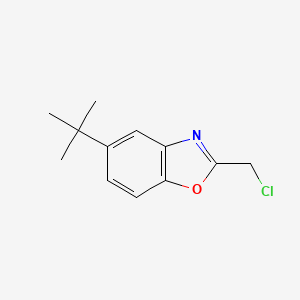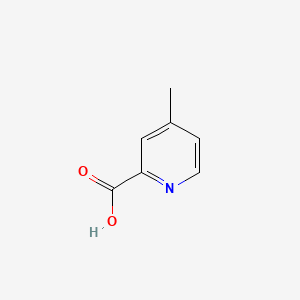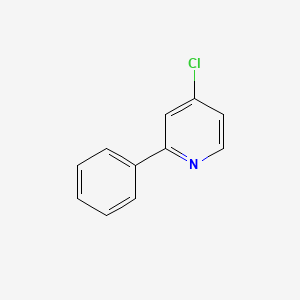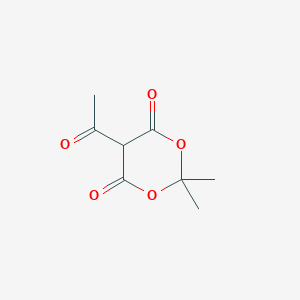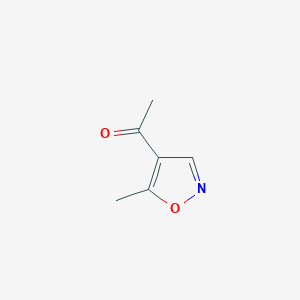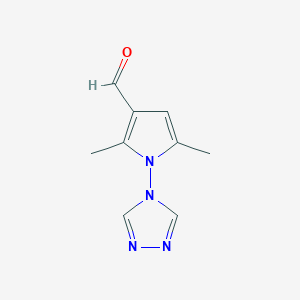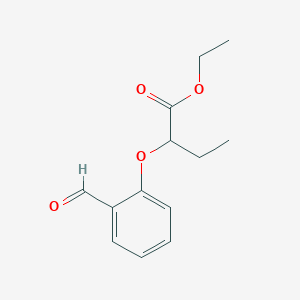
Methyl 2-amino-2-(4-chlorophenyl)acetate
説明
Methyl 2-amino-2-(4-chlorophenyl)acetate is a compound that is closely related to various chlorophenyl derivatives, which have been the subject of several studies due to their interesting chemical properties and potential applications. While the specific compound has not been directly studied in the provided papers, related compounds such as ethyl 2-{[(Z)3-(4-chlorophenyl)-3-hydroxy-2-propene-1-thione] amino} acetate and methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride have been synthesized and analyzed, providing insights into the structural and chemical characteristics that may be relevant to methyl 2-amino-2-(4-chlorophenyl)acetate.
Synthesis Analysis
The synthesis of related chlorophenyl compounds involves various chemical reactions and conditions that could be adapted for the synthesis of methyl 2-amino-2-(4-chlorophenyl)acetate. For instance, the optimized synthesis of methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride involved the reaction of the corresponding acetic acid with thionyl chloride in methanol, under controlled temperature and molar ratios, achieving a high yield of 98%. This suggests that a similar approach could be employed for the synthesis of methyl 2-amino-2-(4-chlorophenyl)acetate, with adjustments to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of chlorophenyl derivatives is often characterized using techniques such as X-ray diffraction, FT-IR, FT-Raman, and NMR spectroscopy. The study of ethyl 2-{[(Z)3-(4-chlorophenyl)-3-hydroxy-2-propene-1-thione] amino} acetate revealed a conjugated enol form crystallized in the monoclinic space group, with specific unit cell dimensions. The thioamide moiety in the compound adopted a Z-conformation, indicating a high rotational barrier for the C-N bond. These findings provide a basis for predicting the molecular structure of methyl 2-amino-2-(4-chlorophenyl)acetate, which may exhibit similar crystalline properties and conformational characteristics.
Chemical Reactions Analysis
The chemical reactivity of chlorophenyl compounds can be inferred from studies on similar molecules. For example, the synthesis of 2,4-dichlorophenyl-4-bromomethyl-phenoxyacetate involved the treatment with NBS, indicating that halogenation reactions are feasible with these types of compounds. This knowledge can be applied to understand the potential chemical reactions that methyl 2-amino-2-(4-chlorophenyl)acetate might undergo, such as substitutions or additions, which could be useful in further functionalizing the molecule for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl derivatives can be deduced from spectroscopic and computational studies. The FT-IR, FT-Raman, and NMR analyses provide information on the vibrational frequencies, bond strengths, and electronic environment of the molecules . For instance, the NH stretching frequency observed in the IR spectrum of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was red-shifted, indicating a weakening of the NH bond. Such insights are valuable for predicting the behavior of methyl 2-amino-2-(4-chlorophenyl)acetate under different conditions, including its solubility, melting point, and reactivity.
科学的研究の応用
Synthesis of Antiplatelet and Antithrombotic Drugs
Methyl 2-amino-2-(4-chlorophenyl)acetate is closely related to the synthesis of (S)-clopidogrel, marketed under Plavix and Iscover, which are potent thienopyridine-class antithrombotic and antiplatelet drugs. The S-enantiomer of clopidogrel, derived from methyl 2-amino-2-(4-chlorophenyl)acetate, is specifically active, with its R-enantiomer showing no antithrombotic activity. Due to the high demand for (S)-clopidogrel, there has been significant interest in developing efficient synthetic approaches for this compound. This review highlights various synthetic methodologies and their implications for further advancements in drug synthesis (Saeed et al., 2017).
Environmental Impact and Biodegradation
While not directly related to methyl 2-amino-2-(4-chlorophenyl)acetate, research on the environmental behavior of structurally similar compounds such as 2,4-D (2,4-dichlorophenoxyacetic acid) and chlorophenols provides insights into the environmental persistence and biodegradation pathways of chlorinated aromatic compounds. These studies reveal the challenges and strategies in managing the environmental impact of these compounds, including their sorption behavior in soils, toxicity to aquatic organisms, and microbial degradation pathways. Understanding these aspects is crucial for developing environmental risk management strategies and bioremediation approaches for related compounds (Werner et al., 2012; Peng et al., 2016; Magnoli et al., 2020).
Safety And Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
特性
IUPAC Name |
methyl 2-amino-2-(4-chlorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWZTDMEYWXSRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377107 | |
| Record name | Methyl 2-amino-2-(4-chlorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-2-(4-chlorophenyl)acetate | |
CAS RN |
43189-20-4 | |
| Record name | Methyl α-amino-4-chlorobenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43189-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-amino-2-(4-chlorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amino-(4-chloro-phenyl)acetic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



